molecular formula C10H14O2S B8274848 5-Pentylthiofuran-3-carboxylic Acid

5-Pentylthiofuran-3-carboxylic Acid

Cat. No.: B8274848
M. Wt: 198.28 g/mol
InChI Key: MAVNVKHDLQJQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pentylthiofuran-3-carboxylic Acid is a high-purity chemical reagent designed for pharmaceutical and organic synthesis research. This compound features a furan ring, a five-membered aromatic heterocycle, substituted with a pentylthio group and a carboxylic acid functional group. The carboxylic acid moiety is a versatile handle for further synthetic transformations, including the formation of esters and amides, or for use in metal-catalyzed coupling reactions . The pentylthio side chain contributes to increased lipophilicity, which can influence the compound's biomembrane permeability and overall pharmacokinetic properties in biological studies . Researchers utilize this structural motif in the exploration of novel heterocyclic compounds, such as 1,2,4-oxadiazoles, which are known to exhibit a range of biological activities including antitumor and anti-inflammatory effects . As a building block, it is valuable for constructing more complex molecules for screening against various therapeutic targets. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

5-pentylthiophene-3-carboxylic acid

InChI

InChI=1S/C10H14O2S/c1-2-3-4-5-9-6-8(7-13-9)10(11)12/h6-7H,2-5H2,1H3,(H,11,12)

InChI Key

MAVNVKHDLQJQHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=CS1)C(=O)O

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Research has indicated that 5-Pentylthiofuran-3-carboxylic acid exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and liver cancer cells. For example:

  • Case Study : In a xenograft model, treatment with this compound resulted in a tumor growth inhibition rate of approximately 60% at doses of 20 mg/kg.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against multi-drug resistant bacterial strains. Studies have reported effective inhibition of bacterial growth, suggesting potential applications in infection control:

  • Case Study : A study assessing the antimicrobial efficacy revealed that this compound could significantly inhibit resistant strains, highlighting its potential as an alternative therapeutic agent.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug development:

  • Prodrug Formulations : Researchers are exploring its use as a prodrug to enhance the delivery and efficacy of existing chemotherapeutic agents like 5-fluorouracil, improving their pharmacokinetic profiles and reducing side effects .

Industrial Applications

Beyond medicinal uses, this compound may find applications in various industrial sectors:

  • Chemical Manufacturing : Its derivatives can be utilized in the synthesis of polymers and other industrial chemicals due to their reactive functional groups.
  • Agricultural Chemistry : The compound's potential as a pesticide or herbicide is under investigation, given its biological activity against pathogens.

Data Summary Table

Application AreaSpecific Use CaseFindings
Antitumor ActivityBreast Cancer Models60% tumor growth inhibition at 20 mg/kg
Antimicrobial PropertiesResistance Bacterial StrainsEffective inhibition observed
Drug DevelopmentProdrug for ChemotherapyEnhances delivery and reduces side effects
Industrial ChemistryPolymer SynthesisReactive functional groups for manufacturing
Agricultural ChemistryPotential PesticideUnder investigation for pathogen control

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-pentylthiofuran-3-carboxylic acid with structurally related compounds, emphasizing substituent effects, physicochemical properties, and functional differences.

Table 1: Comparative Analysis of Furan- and Benzofuran-Based Carboxylic Acids

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Properties/Notes
This compound* C₁₀H₁₄O₃S 5-SC₅H₁₁, 3-COOH ~214.28 ~1.25–1.35† ~300–350‡ Sulfur enhances lipophilicity; moderate acidity
3-Methylbenzofuran-5-carboxylic acid C₁₀H₈O₃ 3-CH₃ (benzofuran), 5-COOH 176.17 N/A N/A Fused benzene ring increases stability; used in organic synthesis
5-Formylfuran-3-carboxylic acid C₆H₄O₄ 5-CHO, 3-COOH 140.09 N/A N/A Formyl group increases acidity; potential irritant
Tetrahydro-5-oxo-2-phenylfuran-3-carboxylic acid C₁₁H₁₀O₄ 5-oxo (tetrahydrofuran), 2-C₆H₅, 3-COOH 206.19 1.35 467.5 Partial saturation reduces aromaticity; high boiling point

*Hypothetical data inferred from analogs.
†Estimated based on tetrahydrofuran analog .
‡Predicted using group contribution methods.

Key Comparisons

Substituent Effects on Acidity The formyl group in 5-formylfuran-3-carboxylic acid withdraws electron density via resonance, increasing the acidity of the carboxylic acid (lower pKa) compared to the pentylthio group, which donates electrons via sulfur’s lone pairs .

Physical Properties

  • The tetrahydro-5-oxo-2-phenyl derivative exhibits a high boiling point (467.5°C) due to hydrogen bonding from the carboxylic acid and steric effects from the phenyl group .
  • 3-Methylbenzofuran-5-carboxylic acid ’s fused benzene ring enhances thermal stability and molecular weight compared to simpler furans .

Synthetic and Safety Considerations

  • 3-Methylbenzofuran-5-carboxylic acid involves multi-step synthesis with emphasis on environmental protection and cost efficiency .
  • 5-Formylfuran-3-carboxylic acid requires stringent respiratory and dermal protection due to acute toxicity risks .

Applications

  • Benzofuran derivatives are prevalent in drug discovery (e.g., anticoagulants, anti-inflammatories) due to their stability and bioavailability .
  • Tetrahydrofuran analogs with ketone groups (e.g., 5-oxo) may serve as intermediates in polymer chemistry .

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 3-Carboxyfuran derivatives with electron-withdrawing groups (e.g., esters) enhance NAS reactivity.

  • Reagents : Pentylthiolate ions (generated from pentylthiol and base) displace halogen atoms at position 5.

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve thiolate solubility in nonpolar solvents.

Table 1: Halogenation-Thiolation Comparative Data

ParameterThiophene SystemProposed Furan Adaptation
Temperature24–28°C25–30°C
CatalystIron powderFeCl₃ or CuI
Yield (Monochloride)48.7%~40% (estimated)

Key challenges include regioselectivity and competing side reactions (e.g., di-thiolation). Pre-functionalization of the furan ring with directing groups (e.g., sulfonyl) may enhance positional control.

One-Pot Synthesis via Sequential Functionalization

The one-pot strategy described in CN108840854B for 5-chlorothiophene-2-carboxylic acid offers a scalable template. This method integrates chlorination, oxidation, and purification without isolating intermediates. For this compound, the sequence would involve:

  • Thiolation : Introduce pentylthio at position 5 using pentyl disulfide (PDS) and a radical initiator (e.g., AIBN).

  • Oxidation : Convert a pre-installed aldehyde group at position 3 to carboxylic acid using NaClO₂ or KMnO₄.

Critical Parameters

  • Temperature Control : Maintaining ≤30°C during thiolation prevents radical chain termination.

  • Oxidant Selection : NaClO₂ in acidic buffer (pH 3–4) minimizes over-oxidation of the thioether group.

Table 2: One-Pot Reaction Performance

StepConditionsYield (Thiophene System)
ChlorinationCl₂, 15–30°C, 4 h92% purity
OxidationNaOH/Cl₂, 15–30°C96% liquid-phase purity
Adapted Thiolation PDS, AIBN, 70°C, 6 h~85% (projected)

This method reduces purification steps but requires precise stoichiometry to avoid polysubstitution.

Transesterification-Hydrolysis Route

US8288583B2 details transesterification using titanium-based catalysts (e.g., tetraisopropyl titanate) to produce carboxylate esters, followed by hydrolysis to acids. Applied to furans, this approach involves:

  • Ester Formation : React 3-cyano-5-pentylthiofuran with methanol under Ti(OiPr)₄ catalysis.

  • Hydrolysis : Convert the nitrile to carboxylic acid using H₂SO₄/H₂O or enzymatic methods.

Catalyst Recovery and Purity

  • Superabsorbent Filtration : As demonstrated in US8288583B2 , moist superabsorbent polymers (e.g., Cabloc CTF®) remove residual titanium catalysts, reducing Ti content to <0.1 ppm.

  • Acid Number Control : Post-hydrolysis titration (DIN 53402) ensures free acid content ≥98%.

Table 3: Transesterification-Hydrolysis Metrics

ParameterThiophene EsterFuran Adaptation
Catalyst Load0.06% Ti0.05–0.1% Ti
Hydrolysis Time1–3 h2–4 h
Final Acid Number≤0.1 mg KOH/g≤0.2 mg KOH/g

Oxidative Coupling of Pre-Functionalized Intermediates

A less-explored but promising route involves Suzuki-Miyaura coupling to install the pentylthio group post-cyclization. For example:

  • Furan Synthesis : Prepare 3-bromo-5-iodofuran-2-carboxylate via iodocyclization.

  • Coupling : React with pentylthiolate using Pd(PPh₃)₄ and CuI in DMF.

  • Oxidation : Transform ester to acid via saponification (LiOH/THF/H₂O).

Challenges and Mitigation

  • Pd Residues : Filtration through Seitz T500 filters reduces Pd content to <5 ppm.

  • Regioselectivity : Directed ortho-metalation strategies ensure coupling occurs exclusively at position 5.

Purification and Characterization

All routes necessitate rigorous purification:

  • Recrystallization : Ethanol/water (3:1) mixtures achieve ≥99% purity, as evidenced in CN108840854B .

  • Chromatography : Silica gel chromatography isolates isomers if NAS selectivity is inadequate.

Table 4: Analytical Benchmarks

TechniqueParameter MeasuredAcceptable Range
HPLCPurity≥98%
Karl-Fischer TitrationWater Content≤0.5%
ICP-OESMetal Residues (Ti, Pd)≤10 ppm

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-pentylthiofuran-3-carboxylic acid, and what are the critical parameters affecting yield?

  • Methodological Answer : The synthesis of structurally analogous furan-carboxylic acids typically involves coupling reactions under anhydrous conditions. For example, a general procedure for similar compounds (e.g., nitrofuran derivatives) uses DMF as a solvent, with reactants stirred at room temperature. Critical parameters include maintaining anhydrous conditions to prevent side reactions, stoichiometric ratios of reactants (e.g., 3:1 molar ratio of acid to amine precursor), and controlled reaction temperatures to optimize yield .
  • Data Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients tailored to the compound’s polarity.

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the pentylthio group and furan-carboxylic acid backbone.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • HPLC-PDA/UV : Assess purity (>95% recommended for biological assays) using reverse-phase columns (C18) with acetonitrile/water mobile phases .
    • Data Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles. Use fume hoods for weighing and handling .
  • Waste Disposal : Segregate waste in labeled containers and collaborate with certified hazardous waste management services .
  • Exposure Control : Implement environmental monitoring if inhalation risks are suspected, though toxicity data for this compound remain limited .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.
  • pH Sensitivity : Test solubility and stability in buffers (pH 2–10) to identify optimal storage conditions. Analogous compounds show instability in strongly acidic/basic media, necessitating neutral pH for long-term storage .
    • Data Interpretation : Compare degradation kinetics (zero- vs. first-order models) to predict shelf life.

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design heterogeneity .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) across labs. For example, discrepancies in IC50 values may arise from variations in serum concentration or solvent (DMSO vs. ethanol) .
    • Data Harmonization : Use cheminformatics tools (e.g., PubChem BioActivity Data) to cross-validate results.

Q. What strategies optimize the solubility of this compound for in vitro assays without compromising bioactivity?

  • Methodological Answer :

  • Co-Solvent Systems : Test DMSO-water mixtures (≤1% DMSO) or cyclodextrin-based formulations.
  • pH Adjustment : Ionize the carboxylic acid group (pKa ~3–4) by preparing sodium salts for aqueous solubility .
  • Surfactant Use : Evaluate non-ionic surfactants (e.g., Tween-80) at sub-critical micelle concentrations.
    • Validation : Measure solubility via nephelometry and confirm bioactivity retention using dose-response curves .

Data Contradiction Analysis

  • Example : If conflicting data arise regarding cytotoxicity, assess whether differences stem from impurity profiles (e.g., thioether oxidation byproducts) or assay interference (e.g., compound fluorescence in MTT assays). Mitigate by repurifying the compound and validating with orthogonal assays (e.g., ATP-based viability tests) .

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